2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CP-945,598, has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mechanism of Action
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide acts as a selective antagonist of the cannabinoid CB1 receptor, which is one of the two main receptors in the endocannabinoid system. By blocking the activity of this receptor, this compound can modulate the effects of endocannabinoids and other compounds that interact with the CB1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite regulation, and immune function. It has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide is its selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, its potency and efficacy can vary depending on the experimental conditions, and it may have limited applicability in certain types of experiments.
Future Directions
There are many potential future directions for research on 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide, including the development of more potent and selective CB1 receptor antagonists, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further research is needed to fully understand the mechanisms underlying its biochemical and physiological effects, as well as its potential limitations in experimental settings.
Synthesis Methods
The synthesis of 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl alcohol with 2,3-dichloropyrazine to form 4-(4-chlorobenzyl)-2,3-dichloropyrazine. This intermediate is then reacted with 4-ethylphenylacetic acid in the presence of a coupling agent to form the final product, this compound.
Scientific Research Applications
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide has been used extensively in scientific research as a tool for studying the endocannabinoid system. This system plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and immune function.
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-15-5-9-18(10-6-15)23-19(26)14-25-12-11-24(20(27)21(25)28)13-16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTABMZUWRPXRMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.